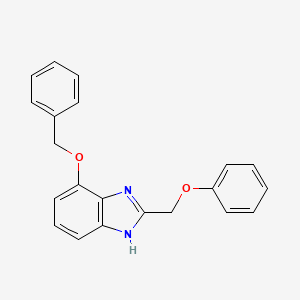

2-Phenoxymethyl-7-phenylmethoxy-1H-benzimidazole

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Phenoxymethyl-7-phenylmethoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other reactive intermediates. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

2-Phenoxymethyl-7-phenylmethoxy-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives, including 2-Phenoxymethyl-7-phenylmethoxy-1H-benzimidazole, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance, studies have shown that certain benzimidazole derivatives possess potent activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects . The mechanism often involves interference with microbial cell wall synthesis or function.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Benzimidazole derivatives have been reported to exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. In animal models, several derivatives have shown promising results in reducing inflammation and pain comparable to standard anti-inflammatory drugs like indomethacin .

| Compound | COX-2 Inhibition (%) | Comparison Drug | Inhibition (%) |

|---|---|---|---|

| This compound | TBD | Indomethacin | 45 |

| Other Derivative A | TBD | Aspirin | TBD |

Antiviral Activity

Recent studies have identified the antiviral potential of benzimidazole derivatives against various viruses, including enteroviruses and herpes simplex virus. The antiviral mechanism is believed to involve inhibition of viral replication processes . Specifically, some derivatives have shown IC50 values indicating effective inhibition of viral activity, suggesting a promising avenue for further research in antiviral therapies.

Antiulcer Activity

Benzimidazole compounds are also recognized for their antiulcer effects. They act by inhibiting the H+/K+ ATPase enzyme, which plays a crucial role in gastric acid secretion. Studies have demonstrated that certain benzimidazole derivatives can significantly reduce gastric ulcers in experimental models, showing efficacy comparable to established treatments like omeprazole .

Case Study 1: Antimicrobial Efficacy

A study conducted by Noolvi et al. (2014) synthesized a variety of benzimidazole derivatives and tested their antimicrobial activity against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzimidazole structure could enhance antimicrobial potency, with some compounds exhibiting MIC values lower than those of standard antibiotics .

Case Study 2: Anti-inflammatory Properties

Research by Sethi et al. (2017) evaluated the analgesic and anti-inflammatory effects of several benzimidazole derivatives in animal models. The study found that specific substitutions on the benzimidazole ring led to enhanced COX inhibition and reduced paw edema compared to control groups .

Mecanismo De Acción

The mechanism of action of 2-Phenoxymethyl-7-phenylmethoxy-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of cell-free RBL-1-5-lipoxygenase, which plays a role in the metabolism of arachidonic acid to produce leukotrienes . By inhibiting this enzyme, the compound can modulate inflammatory responses and other physiological processes.

Comparación Con Compuestos Similares

2-Phenoxymethyl-7-phenylmethoxy-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole: Known for its antiproliferative activity against cancer cell lines.

6-chloro-2-phenethyl-1H-benzimidazole: Exhibits potent activity against HeLa and A375 cancer cell lines.

5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzimidazole: Demonstrates antimicrobial properties against various bacteria and fungi.

These compounds share a similar benzimidazole core structure but differ in their substituents, leading to variations in their biological activities and applications.

Actividad Biológica

2-Phenoxymethyl-7-phenylmethoxy-1H-benzimidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is with a molecular weight of approximately 353.38 g/mol. The synthesis typically involves the condensation of o-phenylenediamine with appropriate aldehydes or phenolic compounds, leading to a compound that exhibits diverse biological activities.

Antiviral Activity

Recent studies indicate that benzimidazole derivatives, including this compound, exhibit antiviral properties. For instance, compounds in this class have been shown to inhibit various RNA and DNA viruses. A study highlighted the effectiveness of similar benzimidazole compounds against the hepatitis C virus (HCV), demonstrating an EC50 value of less than 10 µM, indicating potent antiviral activity against viral replication mechanisms .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A structure-activity relationship (SAR) analysis revealed that modifications on the benzimidazole scaffold can enhance cytotoxicity against cancer cell lines. For example, derivatives with specific substitutions showed significant activity against breast and colon cancer cells, with IC50 values ranging from 5 µM to 25 µM .

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Viral Replication : By interfering with viral RNA polymerases.

- Induction of Apoptosis : Through activation of caspase pathways in cancer cells.

- Modulation of Immune Response : Enhancing the production of cytokines that can help combat infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of benzimidazole derivatives. Key findings include:

- Substituent Effects : Electron-withdrawing groups at specific positions on the phenyl ring enhance antiviral activity.

- Hydrophobic Interactions : Increasing hydrophobic character improves binding affinity to target proteins involved in viral replication and cancer cell proliferation .

Case Study 1: Antiviral Efficacy

A study published in MDPI examined various benzimidazole derivatives for their antiviral properties against HCV. The results indicated that specific structural modifications significantly enhanced antiviral efficacy, suggesting that 2-Phenoxymethyl-7-phenylmethoxy-benzimidazole could be a candidate for further development as an antiviral agent .

Case Study 2: Anticancer Potential

Research conducted on a series of benzimidazole derivatives demonstrated promising results against multiple cancer cell lines. The study found that compounds with specific substituents exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells, highlighting the therapeutic potential of such derivatives .

Propiedades

IUPAC Name |

2-(phenoxymethyl)-4-phenylmethoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-3-8-16(9-4-1)14-25-19-13-7-12-18-21(19)23-20(22-18)15-24-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKQSFVVLXJQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(N3)COC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700725 | |

| Record name | 4-(Benzyloxy)-2-(phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215342-45-2 | |

| Record name | 4-(Benzyloxy)-2-(phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.